(9H-fluoren-9-yl)methyl N-[(2R)-1-hydroxybutan-2-yl]carbamate
CAS No.: 1604374-82-4
Cat. No.: VC4656040
Molecular Formula: C19H21NO3
Molecular Weight: 311.381
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1604374-82-4 |
|---|---|
| Molecular Formula | C19H21NO3 |
| Molecular Weight | 311.381 |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxybutan-2-yl]carbamate |
| Standard InChI | InChI=1S/C19H21NO3/c1-2-13(11-21)20-19(22)23-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18,21H,2,11-12H2,1H3,(H,20,22)/t13-/m1/s1 |
| Standard InChI Key | JJVATGCCSPHKKV-CYBMUJFWSA-N |
| SMILES | CCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure combines a fluorenylmethyl group linked via a carbamate bond to a (2R)-1-hydroxybutan-2-yl amine. The stereochemistry at the second carbon (C2) is explicitly denoted by the (2R) configuration, which influences its reactivity and interaction with chiral centers in target peptides . The SMILES notation highlights the fluorene’s bicyclic aromatic system and the carbamate’s connectivity .
Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 311.38 g/mol | |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxybutan-2-yl]carbamate | |
| CAS Number | 1604374-82-4 | |
| Stereochemistry | (2R) |
The InChIKey uniquely identifies its stereoisomeric form, critical for ensuring reproducibility in synthetic workflows .
Spectroscopic and Physical Data
While experimental data on solubility and melting points are unavailable in public sources, its structural analogs (e.g., Fmoc-Thr(tBu)-OL) suggest moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) . The tert-butoxy variant’s molecular weight of 383.5 g/mol underscores how substituents alter physical properties, though the parent compound’s behavior remains consistent with typical Fmoc-protected amines .
Synthesis and Applications
Synthetic Pathways
The compound is synthesized through carbamate formation between 9-fluorenylmethyl chloroformate (Fmoc-Cl) and (2R)-1-hydroxybutan-2-amine. This reaction typically proceeds in anhydrous conditions with a base such as triethylamine to scavenge HCl . The (2R) configuration is preserved via chiral resolution or asymmetric synthesis, ensuring enantiopurity for downstream applications .
Representative Reaction Scheme
Applications in Organic Chemistry
-
Peptide Synthesis: As an Fmoc-protected amine, it safeguards amino groups during SPPS, allowing sequential deprotection with 20% piperidine in DMF without affecting acid-labile side chains .
-
Chiral Building Blocks: The (2R) configuration enables its use in synthesizing enantiomerically pure pharmaceuticals, such as β-amino alcohols and kinase inhibitors .
-
Material Science: Fmoc derivatives are explored for self-assembling nanostructures due to their aromatic stacking and hydrogen-bonding capabilities .
Role in Peptide Synthesis
Mechanism of Protection and Deprotection
The Fmoc group’s stability under acidic conditions and labile nature under basic conditions make it ideal for SPPS. During chain elongation, the carbamate’s carbonyl oxygen stabilizes the transition state during piperidine-mediated β-elimination, cleaving the fluorenylmethyl group while regenerating the free amine . This orthogonality prevents side reactions with tert-butoxycarbonyl (Boc) or benzyl (Bn) protecting groups.
Comparative Analysis of Protecting Groups
| Protecting Group | Deprotection Agent | Stability | Compatibility |
|---|---|---|---|
| Fmoc | Piperidine | Acid-stable | Boc, Trt, Alloc |
| Boc | TFA | Base-stable | Fmoc, Alloc |
| Alloc | Pd(0) | Acid/base-stable | Fmoc, Boc |
Case Study: Synthesis of Leuprolide
In the synthesis of Leuprolide (a gonadotropin-releasing hormone agonist), Fmoc-protected arginine and leucine derivatives are sequentially coupled to a resin-bound peptide. The (2R)-configured carbamate ensures chiral fidelity at critical residues, avoiding racemization during coupling . Post-assembly, global deprotection with trifluoroacetic acid (TFA) releases the peptide while retaining side-chain functionalities .
Recent Research Findings
Advances in Stereoselective Synthesis
Recent studies focus on enzymatic resolution to enhance the enantiomeric excess (ee) of (2R)-1-hydroxybutan-2-amine precursors. Lipase-catalyzed acetylation achieves >99% ee, reducing reliance on chiral chromatography . This method lowers production costs and scales efficiently for industrial applications .
Novel Derivatives for Drug Delivery
Modifications to the fluorenyl group, such as tert-butoxy substitutions, improve solubility in aqueous-organic mixtures. For instance, (CAS 189337-28-8) exhibits enhanced stability in DMSO-water systems, facilitating its use in nanoparticle drug carriers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume